molecular formula C15H20O3 B3107842 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde CAS No. 162471-59-2

3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde

Cat. No.: B3107842
CAS No.: 162471-59-2
M. Wt: 248.32 g/mol
InChI Key: QQRFCLOPEHCJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde is an organic compound with the molecular formula C15H20O3 It is characterized by the presence of a benzaldehyde group attached to a propyl chain, which is further connected to a tetrahydropyran ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzoic acid.

    Reduction: 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzaldehyde group, propyl chain, and tetrahydropyran ring makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-[3-(oxan-2-yloxy)propyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-12-14-6-3-5-13(11-14)7-4-10-18-15-8-1-2-9-17-15/h3,5-6,11-12,15H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFCLOPEHCJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(3-((tetrahydro-2H-pyran-2-yl)oxy)propyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.